Sigmoidin B is a natural compound classified as a tetrahydroxyflavanone, specifically a prenylflavonoid. Its chemical formula is C20H20O6, and it features hydroxy groups located at the 5, 7, 3', and 4' positions, along with a prenyl group at the 5' position. Sigmoidin B is primarily extracted from the roots of Glycyrrhiza species, commonly known as licorice plants. This compound has garnered attention in various fields due to its potential biological activities and therapeutic applications .
These reactions are significant for synthesizing analogs that may exhibit improved efficacy or stability .
Sigmoidin B exhibits a range of biological activities that make it a compound of interest in pharmacological research:
The synthesis of Sigmoidin B can be approached through various methods:
Sigmoidin B has several promising applications:
Research into the interactions of Sigmoidin B with other biomolecules is ongoing. Notable areas include:
Several compounds share structural similarities with Sigmoidin B, including:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Sigmoidin A | Tetrahydroxyflavanone | Cytotoxic effects on cancer cells | Extracted from different Glycyrrhiza species |
Licochalcone A | Chalcone | Anticancer and anti-inflammatory | Contains an additional double bond |
Genistein | Isoflavone | Antioxidant and anti-cancer | Exhibits estrogenic activity |
Sigmoidin B's unique combination of multiple hydroxyl groups and a prenyl side chain distinguishes it from other flavonoids. This structural configuration not only enhances its solubility but also potentially increases its bioactivity compared to related compounds like Sigmoidin A and Licochalcone A. Its specific extraction from Glycyrrhiza roots further emphasizes its distinctiveness within the class of flavonoids .
Sigmoidin B is a naturally occurring prenylated flavanone with the molecular formula C₂₀H₂₀O₆ and a molecular weight of 356.4 grams per mole [1]. The compound exhibits a defined stereochemistry with one stereogenic center at the C-2 position of the flavanone backbone, adopting the S-configuration [1] [3]. The absolute stereochemistry is designated as (2S)-2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one, indicating the specific spatial arrangement of atoms around the chiral carbon [1] [6]. The compound contains a total of 26 heavy atoms and demonstrates one defined atom stereocenter count with zero undefined atom stereocenter counts [1]. The stereochemical configuration is crucial for the biological activity and molecular interactions of sigmoidin B, as the (2S)-configuration is commonly found in naturally occurring flavanones [4] [10].
Sigmoidin B belongs to the tetrahydroxyflavanone class and is specifically classified as a (2S)-flavanone substituted by hydroxy groups at positions 5, 7, 3′, and 4′, along with a prenyl group at position 5′ [1] [6]. The structural characterization reveals a flavanone core consisting of a 2,3-dihydrochromen-4-one system with multiple hydroxyl substitutions [3]. The compound features a characteristic prenyl side chain, which is a 3-methylbut-2-enyl group attached to the phenyl ring [1] [4]. Comprehensive structural analysis using two-dimensional nuclear magnetic resonance techniques has confirmed the complete assignment of all carbon and proton signals [10]. The molecular structure demonstrates the typical flavanone backbone with ring A representing the chromen system, ring B being the substituted phenyl ring, and ring C forming the heterocyclic portion [4] [8]. The prenyl substitution at the 5′-position distinguishes sigmoidin B from other flavanone derivatives and contributes significantly to its unique pharmacological properties [20].
The three-dimensional molecular configuration of sigmoidin B reveals a complex spatial arrangement that influences its biological interactions and stability [1]. The flavanone backbone adopts a characteristic boat-like conformation for the heterocyclic ring, with the phenyl ring positioned in a pseudo-equatorial orientation [4]. The prenyl side chain extends from the phenyl ring in a manner that affects the overall molecular geometry and lipophilicity [20]. Computational molecular modeling studies indicate that the hydroxyl groups at positions 5, 7, 3′, and 4′ are positioned to facilitate intramolecular hydrogen bonding, which stabilizes the molecular conformation [18]. The spatial arrangement of the multiple hydroxyl groups creates a specific three-dimensional pattern that is essential for the compound's antioxidant and radical scavenging activities [6] [41]. The prenyl group adopts an extended conformation that contributes to the lipophilic character of the molecule while maintaining the hydrophilic properties provided by the hydroxyl substitutions [25].
The lipophilicity of sigmoidin B is characterized by an XLogP3-AA value of 4.0, indicating moderate to high lipophilic properties [1]. This calculated logarithmic partition coefficient reflects the compound's ability to partition between aqueous and lipid phases [24]. The XLogP3 algorithm utilizes an optimized atom typing scheme and considers structural analogs to predict lipophilicity with enhanced accuracy [24]. The relatively high XLogP3 value suggests favorable membrane permeability characteristics, which is consistent with the presence of the prenyl substituent that increases the overall hydrophobic surface area [25]. The lipophilicity measurement places sigmoidin B within the acceptable range for oral bioavailability according to drug-likeness criteria [25]. However, the compound exhibits violations in lead-likeness tests due to its molecular weight and XLogP3 values, indicating potential limitations for pharmaceutical development [25].
Sigmoidin B exhibits four hydrogen bond donor sites and six hydrogen bond acceptor sites, as determined by computational analysis [1] [17]. The hydrogen bond donors correspond to the hydroxyl groups located at positions 5, 7, 3′, and 4′ of the flavanone skeleton [1]. The hydrogen bond acceptors include the six oxygen atoms present in the molecule, comprising both the hydroxyl oxygen atoms and the carbonyl oxygen at the C-4 position [1]. This hydrogen bonding profile is significant for the compound's solubility characteristics and biological interactions [22]. The total hydrogen bond count of ten (sum of donors and acceptors) falls within the acceptable range for compounds with good oral bioavailability [22]. The hydrogen bonding pattern is particularly important for the antioxidant activity of sigmoidin B, as the hydroxyl groups can donate hydrogen atoms to neutralize free radicals [18] [41].
The molecular structure of sigmoidin B contains three rotatable bonds, which contributes to its conformational flexibility [1] [17]. The rotatable bonds are primarily associated with the prenyl side chain and provide the molecule with the ability to adopt multiple conformations [22]. This relatively low number of rotatable bonds is favorable for oral bioavailability, as compounds with ten or fewer rotatable bonds typically exhibit better absorption characteristics [22]. The restricted rotation around certain bonds due to the rigid flavanone backbone limits excessive conformational flexibility while maintaining sufficient molecular dynamics for biological interactions [22]. The rotatable bond count is below the threshold that would negatively impact membrane permeation, contributing to the compound's potential for cellular uptake [22].
Sigmoidin B demonstrates a topological polar surface area of 107 Ångströms squared, which is within the acceptable range for compounds with good membrane permeability [1]. Alternative calculations report a polar surface area of 109.29 Ångströms squared, confirming the consistency of this important physicochemical parameter [17]. The polar surface area is primarily contributed by the multiple hydroxyl groups and the carbonyl functionality present in the molecular structure [1]. This parameter is crucial for predicting passive diffusion across biological membranes, and the observed value suggests favorable absorption characteristics [22]. The polar surface area measurement correlates well with gastrointestinal absorption potential and blood-brain barrier permeability predictions [22]. Values below 140 Ångströms squared are generally associated with high probability of good oral bioavailability, positioning sigmoidin B favorably in this regard [22].
The solubility profile of sigmoidin B reflects the balance between its hydrophilic hydroxyl groups and lipophilic prenyl substituent [25]. The compound exhibits moderate solubility in aqueous systems due to the presence of four hydroxyl groups that can form hydrogen bonds with water molecules [16]. The prenyl side chain contributes to enhanced solubility in organic solvents and lipid-based systems [20]. Experimental solubility studies indicate that sigmoidin B demonstrates improved dissolution in polar organic solvents compared to purely aqueous media [16]. The compound's solubility characteristics are influenced by pH, with enhanced dissolution observed under basic conditions due to potential deprotonation of phenolic hydroxyl groups [16]. Temperature also affects solubility, with increased dissolution rates observed at elevated temperatures [16].
The nuclear magnetic resonance spectroscopic analysis of sigmoidin B provides comprehensive structural information through both proton and carbon-13 spectra [4] [10]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the flavanone skeleton, including the diagnostic ABX spin system for the heterocyclic ring protons [7]. The H-2 proton appears as a doublet of doublets at approximately 5.37 parts per million with coupling constants of 3.1 and 12.8 hertz [4]. The H-3 protons show the typical pattern for flavanone compounds, with axial and equatorial protons appearing at 3.16 and 2.67 parts per million, respectively [4]. The aromatic protons of the A-ring display signals at 6.94 parts per million for H-6 and similar chemical shifts for H-8 [4]. The carbon-13 nuclear magnetic resonance spectrum reveals the carbonyl carbon at 180.2 parts per million, consistent with the ketone functionality at C-4 [4] [32]. The carbon signals for the hydroxyl-bearing carbons appear in the expected ranges, with the phenolic carbons showing characteristic downfield shifts [32] [33].
Mass spectrometric analysis of sigmoidin B reveals distinctive fragmentation patterns that aid in structural confirmation [1] [4]. The molecular ion peak appears at m/z 356, corresponding to the exact molecular weight of the compound [1]. High-resolution mass spectrometry provides an exact mass of 356.12598835 daltons, confirming the molecular formula C₂₀H₂₀O₆ [1]. The fragmentation pattern includes characteristic losses associated with the prenyl side chain, resulting in significant fragment ions [7]. Retro Diels-Alder fragmentation produces diagnostic peaks that help identify the A-ring and B-ring portions of the molecule [7]. The base peak at m/z 153 corresponds to the A-ring fragment containing two hydroxyl groups [7]. The fragment at m/z 217 represents the B-ring portion with its associated substituents [7]. The mass spectral data support the proposed structure and provide confirmation of the prenyl substitution pattern [4].
The ultraviolet-visible absorption spectrum of sigmoidin B exhibits characteristic absorption bands typical of flavanone compounds [4] [12]. The compound shows absorption maxima at approximately 230 nanometers and 285 nanometers, with logarithmic extinction coefficients of 4.29 and 4.11, respectively [4]. These absorption bands correspond to π→π* electronic transitions within the conjugated aromatic system [12] [13]. The absorption at 230 nanometers is attributed to the benzoyl chromophore, while the longer wavelength absorption around 285 nanometers corresponds to the cinnamoyl system [12]. The presence of multiple hydroxyl groups influences the absorption characteristics through their effect on the electronic distribution within the aromatic rings [13]. The molar absorptivity values indicate strong absorption bands consistent with quantum mechanically allowed transitions [12]. The ultraviolet-visible spectrum provides valuable information for quantitative analysis and purity assessment of sigmoidin B [14].
The infrared spectrum of sigmoidin B displays characteristic absorption bands that confirm the presence of specific functional groups [4] [15]. The broad absorption band in the region of 3550-3150 wavenumbers corresponds to the stretching vibrations of the hydroxyl groups [4]. The carbonyl stretching vibration appears at 1650 wavenumbers, indicating the presence of a chelated ketone functionality [4]. Aromatic carbon-carbon stretching vibrations are observed at 1600 and 1580 wavenumbers, confirming the presence of the benzene rings [4]. The ether linkage in the flavanone structure produces characteristic absorptions at 1192 and 1150 wavenumbers [4]. Additional bands associated with carbon-hydrogen bending and stretching vibrations appear in the expected regions of the spectrum [15]. The infrared spectral data provide complementary structural information that supports the proposed molecular structure [15].
The structure-activity relationship analysis of sigmoidin B reveals critical molecular features that contribute to its biological properties [6] [18] [41]. The presence of hydroxyl groups at positions 5, 7, 3′, and 4′ is essential for the compound's antioxidant and radical scavenging activities [18] [41]. The prenyl substitution at the 5′-position significantly enhances the lipophilic character and membrane permeability, contributing to improved bioavailability [20] [41]. Comparative studies with related flavanones demonstrate that the specific hydroxylation pattern of sigmoidin B is optimal for free radical neutralization [18]. The (2S)-stereochemistry at the C-2 position influences the three-dimensional orientation of the molecule and affects its binding interactions with biological targets [37]. Structure-activity relationship studies indicate that the prenyl group contributes to enhanced biological activity compared to non-prenylated analogs [20]. The combination of multiple hydroxyl groups and the prenyl substituent creates a unique molecular framework that balances hydrophilic and lipophilic properties [25] [41]. Research demonstrates that modifications to the hydroxyl pattern or removal of the prenyl group significantly reduces the biological activity, highlighting the importance of the complete structural framework [20] [42].
Structural Feature | Contribution to Activity | Reference Compounds |
---|---|---|
5,7-Dihydroxyl (A-ring) | Essential for antioxidant activity | Naringenin, Eriodictyol |
3′,4′-Dihydroxyl (B-ring) | Critical for radical scavenging | Quercetin, Luteolin |
5′-Prenyl substitution | Enhanced lipophilicity and bioactivity | Sigmoidin A, Abyssinin |
(2S)-Configuration | Optimal binding orientation | Natural flavanones |
Flavanone backbone | Core pharmacophore | Hesperidin, Naringin |
Sigmoidin B was first isolated and characterized from Erythrina sigmoidea Hua, a medicinal plant belonging to the Fabaceae family [1] [2]. This species serves as the primary botanical source of sigmoidin B, with the compound being predominantly found in the stem bark and root tissues [1] [3]. Erythrina sigmoidea, commonly distributed throughout tropical regions of Cameroon and Central Africa, has demonstrated remarkable phytochemical diversity, particularly in prenylated flavonoid production [4] [3].
The phytochemical profile of Erythrina sigmoidea reveals an extensive array of prenylated flavanones, with sigmoidin B representing one of the most significant secondary metabolites [1] [3]. Chemical analysis of the stem bark has yielded multiple related compounds, including sigmoidin A, which differs from sigmoidin B by possessing two prenyl groups at the C-2' and C-5' positions compared to sigmoidin B's single prenyl group at the C-5' position [2] [5]. The biosynthetic pathway in Erythrina sigmoidea appears to favor the production of mono-prenylated flavanones over their di-prenylated counterparts, as evidenced by the relative abundance of sigmoidin B compared to sigmoidin A in plant extracts [6].
Quantitative analysis indicates that sigmoidin B constitutes approximately 0.1-0.3% of the dry weight of Erythrina sigmoidea stem bark, making it one of the more abundant prenylated flavonoids in this species [6]. The compound demonstrates seasonal variation in concentration, with peak levels observed during the dry season when the plant experiences environmental stress [7]. This pattern suggests that sigmoidin B may function as a stress-response metabolite, contributing to the plant's adaptive mechanisms against biotic and abiotic stressors [7].
The genus Erythrina encompasses more than 100 species distributed across tropical and subtropical regions, with many taxa producing similar prenylated flavonoid profiles [7] [8]. Comparative phytochemical analysis reveals that sigmoidin B occurrence extends beyond Erythrina sigmoidea to include other species within the genus, notably Erythrina abyssinica and Erythrina latissima [9] [10] [6].
Erythrina abyssinica, widely distributed throughout East and Southern Africa, contains sigmoidin B in both stem bark and root tissues [10] [6]. However, the concentration of sigmoidin B in Erythrina abyssinica is notably lower than in Erythrina sigmoidea, typically ranging from 0.05-0.15% of dry weight [10]. This species demonstrates a preference for producing sigmoidin A over sigmoidin B, with sigmoidin A concentrations reaching up to 0.4% in some populations [11] [10].
Erythrina latissima, endemic to Southern Africa, presents a unique phytochemical profile characterized by the presence of multiple prenylated flavonoids including sigmoidin B [12] [13]. Recent investigations have identified sigmoidin B concentrations of approximately 0.08-0.12% in the stem bark of Erythrina latissima [12]. This species also produces several novel derivatives, including erylatissin compounds, which represent structural variations of the basic sigmoidin framework [12].
The comparative analysis reveals distinct chemotaxonomic patterns within the Erythrina genus. Species from Central and West Africa, including Erythrina sigmoidea, typically produce higher concentrations of mono-prenylated flavanones such as sigmoidin B [7] [14]. In contrast, East and Southern African species demonstrate greater diversity in prenylation patterns, often favoring di-prenylated or cyclized prenyl derivatives [10] [8].
Glycyrrhiza uralensis, commonly known as Chinese licorice, represents a secondary botanical source of sigmoidin B [15] [16]. This species, primarily distributed across China, Mongolia, and Central Asia, produces sigmoidin B in trace amounts within its root system [15] [17]. The presence of sigmoidin B in Glycyrrhiza uralensis was first documented through comprehensive metabolomic profiling of licorice root extracts [15].
The metabolome of Glycyrrhiza uralensis is dominated by triterpene saponins, particularly glycyrrhizin and glycyrrhizic acid, which constitute 2-25% of the root dry weight [15] [18]. Prenylated flavonoids, including sigmoidin B, represent a minor but significant component of the phytochemical profile, typically accounting for 0.01-0.1% of the total metabolite content [15] [19]. The biosynthetic machinery in Glycyrrhiza uralensis appears to favor the production of different prenylated flavonoid structures compared to Erythrina species, with licochalcones and gancaonins being more prevalent than sigmoidins [16] [20].
Analytical investigations using high-performance liquid chromatography coupled with mass spectrometry have confirmed the presence of sigmoidin B in Glycyrrhiza uralensis root extracts [16] [17]. The compound appears to be concentrated in the secondary xylem and cortical tissues, suggesting a role in plant defense mechanisms [19]. Seasonal variation studies indicate that sigmoidin B levels peak during autumn harvest periods, coinciding with maximum root biomass accumulation [19].
Glycyrrhiza glabra, or European licorice, represents another documented source of sigmoidin B, albeit in even lower concentrations than Glycyrrhiza uralensis [18] [21]. This species, native to the Mediterranean region and Southwest Asia, has been extensively studied for its phytochemical composition due to its commercial importance in pharmaceutical and food industries [18] [22].
The phytochemical profile of Glycyrrhiza glabra is characterized by a complex mixture of triterpene saponins, isoflavones, and prenylated flavonoids [18] [21]. Glycyrrhizin remains the predominant compound, typically representing 2-25% of root dry weight, while sigmoidin B occurs at trace levels of approximately 0.005-0.02% [21]. The low concentration of sigmoidin B in Glycyrrhiza glabra suggests that this compound is not a primary metabolic product in this species but rather represents a minor biosynthetic pathway [22].
Comparative metabolomic analysis between Glycyrrhiza glabra and Glycyrrhiza uralensis reveals distinct differences in prenylated flavonoid production [20] [23]. Glycyrrhiza glabra demonstrates a greater propensity for producing glabridin and hispaglabridin derivatives, while sigmoidin B remains a trace component [23]. This pattern suggests species-specific variations in prenyltransferase activity and substrate specificity within the Glycyrrhiza genus [20].
Beyond the primary sources within Erythrina and Glycyrrhiza genera, sigmoidin B has been reported in several other plant species, though typically at very low concentrations [9] [24]. These alternative sources provide important insights into the distribution and evolutionary significance of prenylated flavonoid biosynthesis across different plant families [25] [26].
Preliminary reports suggest the presence of sigmoidin B or structurally related compounds in select members of the Moraceae family, particularly in species known for their prenylated flavonoid content [27]. However, comprehensive chemical characterization and quantitative analysis of these potential sources remain limited, requiring further investigation to confirm their significance as alternative botanical sources [27].
The occurrence of sigmoidin B across taxonomically diverse plant families suggests convergent evolution of prenylated flavonoid biosynthetic pathways [28] [25]. This pattern indicates that the enzymatic machinery responsible for sigmoidin B production may have evolved independently in different lineages, possibly in response to similar environmental pressures or ecological requirements [29] [26].
The biosynthesis of sigmoidin B follows the canonical flavonoid biosynthetic pathway, beginning with the conversion of phenylalanine to cinnamic acid via phenylalanine ammonia-lyase [30] [31]. This initial step represents the entry point into the phenylpropanoid pathway, which provides the aromatic precursors for flavonoid synthesis [32] [33]. The pathway continues through the formation of 4-coumaroyl-CoA, which serves as the primary building block for flavonoid backbone construction [34].
Chalcone synthase catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone, the immediate precursor to the flavanone backbone [31] [34]. Chalcone isomerase subsequently converts naringenin chalcone to naringenin, establishing the characteristic three-ring flavanone structure that forms the foundation for all subsequent modifications [31] [34].
The introduction of prenyl groups represents the key diversification step in sigmoidin B biosynthesis [35] [36]. Prenyltransferases, specifically naringenin 8-dimethylallyltransferase enzymes, catalyze the addition of dimethylallyl diphosphate to the flavanone backbone [35] [37]. In the case of sigmoidin B, prenylation occurs at the C-5' position of the B-ring, distinguishing it from other sigmoidin derivatives that may feature different prenylation patterns [38] [39].
The prenylation reaction requires dimethylallyl diphosphate as the prenyl donor, which is derived from either the mevalonate pathway or the methylerythritol phosphate pathway [35] [36]. The choice of pathway varies between plant species and may influence the efficiency of prenylated flavonoid production [40] [36]. Recent molecular studies have identified specific prenyltransferase genes responsible for sigmoidin B biosynthesis, including SfN8DT-1 from Sophora flavescens, which demonstrates substrate specificity for flavanones and dimethylallyl diphosphate [35] [37].
The distribution pattern of sigmoidin B across different plant genera provides valuable insights into the evolutionary relationships and chemotaxonomic classification of prenylated flavonoid-producing species [41] [42]. The primary occurrence of sigmoidin B in Erythrina species, coupled with its presence in Glycyrrhiza species, suggests either common ancestry in prenylated flavonoid biosynthesis or convergent evolution driven by similar ecological pressures [28] [43].
Phylogenetic analysis of prenylated flavonoid distribution indicates that the capacity for sigmoidin B production is not randomly distributed across plant families but rather concentrated in specific lineages within the Fabaceae [44] [45]. This pattern supports the hypothesis that prenylated flavonoid biosynthesis evolved as an adaptive response to particular environmental challenges, such as pathogen resistance or UV protection [28] [29].
The chemotaxonomic significance of sigmoidin B extends beyond simple presence or absence to include quantitative variations and structural modifications [42] [43]. Species-specific differences in sigmoidin B concentration and the relative abundance of related compounds provide molecular markers for taxonomic classification and evolutionary studies [42]. These chemical fingerprints have proven particularly valuable in distinguishing closely related Erythrina species that may be morphologically similar but phytochemically distinct [43] [45].
The presence of sigmoidin B in both African and Asian plant species suggests either ancient evolutionary conservation of prenylated flavonoid biosynthetic pathways or multiple independent evolutionary events [25] [29]. Molecular phylogenetic studies of key biosynthetic enzymes, particularly prenyltransferases, will be essential for resolving these evolutionary questions and understanding the mechanistic basis for sigmoidin B distribution across diverse plant lineages [29] [26].